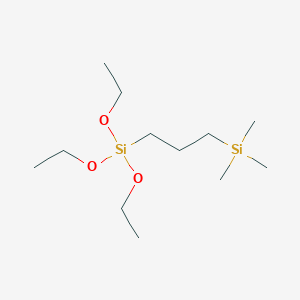

Triethoxy(3-(trimethylsilyl)propyl)silane

描述

Structure

3D Structure

属性

分子式 |

C12H30O3Si2 |

|---|---|

分子量 |

278.53 g/mol |

IUPAC 名称 |

triethoxy(3-trimethylsilylpropyl)silane |

InChI |

InChI=1S/C12H30O3Si2/c1-7-13-17(14-8-2,15-9-3)12-10-11-16(4,5)6/h7-12H2,1-6H3 |

InChI 键 |

KWEKKHJYRLQQJO-UHFFFAOYSA-N |

规范 SMILES |

CCO[Si](CCC[Si](C)(C)C)(OCC)OCC |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Investigations

General Synthetic Routes for Organoalkoxysilanes

Organoalkoxysilanes are versatile compounds that bridge the gap between organic and inorganic materials. Several synthetic methodologies have been developed for their preparation, with hydrosilylation being one of the most prominent and widely utilized techniques.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated bond, typically a carbon-carbon double or triple bond. The process is usually catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. The reaction proceeds with anti-Markovnikov regioselectivity, meaning the silicon atom attaches to the less substituted carbon of the double bond. This method is highly efficient for creating silicon-carbon bonds and is a key industrial process for the production of many organosilanes. For instance, the synthesis of γ-functionalized propylsilanes, which are important silane (B1218182) coupling agents, heavily relies on this reaction. wikipedia.orgepo.org

Other notable synthetic routes include:

Direct Synthesis (Müller-Rochow Process): This industrial method involves the direct reaction of elemental silicon with an alcohol in the presence of a copper catalyst to produce alkoxysilanes. researchgate.net While primarily used for simpler alkoxysilanes, modifications can allow for the synthesis of more complex structures.

Grignard and Organolithium Reactions: These classic organometallic reactions can be used to form Si-C bonds by reacting a chlorosilane with a suitable Grignard or organolithium reagent.

Condensation Reactions: These involve the reaction of a chlorosilane with an alcohol or an acrylate, often in the presence of a catalyst, to form the desired organoalkoxysilane. google.com

Specific Synthesis Strategies for Triethoxy(3-(trimethylsilyl)propyl)silane Analogues

The reaction would proceed as follows:

(CH₃)₃SiCH₂CH=CH₂ + HSi(OCH₂CH₃)₃ → (CH₃)₃SiCH₂CH₂CH₂Si(OCH₂CH₃)₃

This reaction would be catalyzed by a platinum complex, such as Speier's or Karstedt's catalyst.

Direct esterification in the context of silane chemistry typically refers to the reaction of a silanol (B1196071) (R₃SiOH) with an alcohol to form an alkoxysilane. However, the formation of the Si-C bond in this compound is not achieved through esterification. A more relevant "direct" approach for synthesizing trialkoxysilanes is the reaction of silicon metal with an alcohol, as mentioned in the Müller-Rochow process. researchgate.net For a functionalized alcohol like 3-(trimethylsilyl)propanol, this direct reaction with silicon in the presence of a copper catalyst could theoretically yield the target compound, though this specific reaction is not documented.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of organosilanes, this involves reacting an alkoxysilane with a different alcohol in the presence of an acid or base catalyst to swap the alkoxy groups. e3s-conferences.org For example, if one were to have Trimethoxy(3-(trimethylsilyl)propyl)silane, it could be converted to this compound by reacting it with an excess of ethanol (B145695) in the presence of a suitable catalyst, such as p-toluenesulfonic acid. e3s-conferences.org The equilibrium is driven towards the desired product by removing the more volatile alcohol (methanol in this case) through distillation. This method is particularly useful for synthesizing a range of alkoxysilanes from a common precursor.

Mechanistic Elucidation of Hydrolysis and Condensation Reactions

The utility of this compound as a coupling agent or surface modifier is predicated on its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of silanol groups and subsequently a stable siloxane (Si-O-Si) network.

Hydrolysis: The ethoxy groups on the silicon atom are replaced by hydroxyl groups upon reaction with water. R-Si(OCH₂CH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH

Condensation: The resulting silanetriol can then condense with other silanols to form siloxane bonds, releasing water in the process. 2 R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

The rate of hydrolysis of organotrialkoxysilanes is significantly influenced by several factors, most notably pH and temperature.

Influence of pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the reaction rate being at its minimum around neutral pH (pH 7). nih.gov

Acidic Conditions (pH < 7): In acidic media, the reaction is initiated by the protonation of an alkoxy oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis rate generally increases with decreasing pH.

Basic Conditions (pH > 7): Under basic conditions, the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom is the key step. The rate of hydrolysis increases with increasing pH.

The table below presents representative data on the effect of pH on the hydrolysis rate constants of similar alkoxysilanes.

| Alkoxysilane | pH | Rate Constant (k) | Reference |

|---|---|---|---|

| Methyltriethoxysilane (MTES) | 2 | ~0.23 M⁻¹ min⁻¹ | unimelb.edu.au |

| Methyltriethoxysilane (MTES) | 3 | ~0.1 M⁻¹ min⁻¹ | unimelb.edu.au |

| Methyltriethoxysilane (MTES) | 4 | ~0.02 M⁻¹ min⁻¹ | unimelb.edu.au |

| Tetraethoxysilane (TEOS) | 2 | ~0.18 M⁻¹ min⁻¹ | unimelb.edu.au |

| Tetraethoxysilane (TEOS) | 3 | ~0.05 M⁻¹ min⁻¹ | unimelb.edu.au |

| Tetraethoxysilane (TEOS) | 4 | ~0.01 M⁻¹ min⁻¹ | unimelb.edu.au |

Influence of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. The activation energy (Ea) for the hydrolysis of trialkoxysilanes can vary depending on the specific silane and the reaction conditions. For example, the activation energy for the hydrolysis of methyltriethoxysilane (MTES) at a pH of 3.134 has been reported to be 57.61 kJ/mol. unimelb.edu.au Increasing the temperature not only accelerates hydrolysis but also the subsequent condensation reactions. whiterose.ac.uk

The following table provides examples of activation energies for the hydrolysis of related silanes.

| Alkoxysilane | Conditions | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Methyltriethoxysilane (MTES) | pH 3.134 | 57.61 kJ/mol | unimelb.edu.au |

| Methyltriethoxysilane (MTES) | pH 3.83 | 97.84 kJ/mol | unimelb.edu.au |

| Tetraethoxysilane (TEOS) | pH 3.134 | 31.52 kJ/mol | unimelb.edu.au |

| Aminotriethoxysilane (APTS) | Initial step | 34.4 kJ/mol | unimelb.edu.au |

| Aminotriethoxysilane (APTS) | Secondary step | 30.6 kJ/mol | unimelb.edu.au |

The hydrolysis of this compound proceeds stepwise, forming silanol intermediates with one, two, and finally three hydroxyl groups. The reactivity of these silanol intermediates is crucial for the subsequent condensation and formation of the siloxane network. The stability and reactivity of these silanols are also pH-dependent.

The condensation of silanols can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and a molecule of ethanol.

The relative rates of these condensation reactions, along with the rate of hydrolysis, determine the structure of the resulting polysiloxane network. Under acidic conditions, hydrolysis is generally faster than condensation, leading to more linear, less branched polymer structures. Conversely, under basic conditions, condensation is typically faster than hydrolysis, resulting in more compact, highly branched, or particulate structures.

The formation and reactivity of silanol intermediates are often studied using techniques like ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.comresearchgate.net This method allows for the identification and quantification of the various silicon species present in the reaction mixture, including the starting alkoxysilane, partially and fully hydrolyzed silanols, and various condensed oligomers.

Condensation Pathways: Oligomerization, Polymerization, and Network Formation

The condensation of this compound is a fundamental process that leads to the formation of larger, more complex structures, including oligomers, polymers, and eventually, crosslinked networks. This transformation is primarily driven by the hydrolysis of the ethoxy groups attached to the silicon atom, followed by the condensation of the resulting silanol groups to form stable siloxane (Si-O-Si) bonds.

The initial step in this pathway is hydrolysis, where the triethoxysilane (B36694) moiety reacts with water. This reaction can be catalyzed by either an acid or a base. The hydrolysis reaction proceeds stepwise, with the sequential replacement of ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH).

Following hydrolysis, the generated silanol groups are highly reactive and readily undergo condensation reactions. Two primary condensation pathways are possible: alcohol-producing condensation (between a silanol and an ethoxy group) and water-producing condensation (between two silanol groups). These condensation reactions are responsible for the growth of the molecular structure.

Oligomerization and Polymerization:

As condensation proceeds, short chains of repeating siloxane units, known as oligomers, are formed. The structure of these oligomers can be influenced by several factors, including the reaction conditions and the steric hindrance imposed by the bulky 3-(trimethylsilyl)propyl group. researchgate.net The presence of this non-reactive organic substituent can influence the kinetics of the condensation process.

With continued condensation, these oligomers link together to form larger polymers. The resulting polysiloxane chains can exhibit a range of structures, from linear to branched, depending on the degree of condensation at each silicon atom.

Network Formation and Crosslinking:

The trifunctional nature of the triethoxysilane group allows for the formation of a three-dimensional crosslinked network. As the condensation reactions continue, siloxane bridges form between different polymer chains, leading to the development of a rigid, insoluble gel. The extent of crosslinking is a critical parameter that determines the final properties of the material. The formation of these network structures is a key feature of the sol-gel process, where organotrialkoxysilanes are common precursors. researchgate.net

Cyclization:

Polymerization and Copolymerization Dynamics Involving Organosilane Monomers

This compound, and structurally similar organosilane monomers, can participate in various polymerization and copolymerization reactions, not only through the condensation of their silane groups but also by leveraging other reactive functionalities that can be incorporated into the organic substituent. A common strategy involves using a derivative like 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), which contains a polymerizable methacrylate group. sigmaaldrich.com The principles governing the polymerization of such functionalized silanes are directly applicable to understanding the potential of this compound in creating advanced polymeric materials.

Free Radical Polymerization Mechanisms

Organosilane monomers containing vinyl, acrylate, or methacrylate groups can undergo free radical polymerization. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, which generates free radicals that then react with the monomer's double bond to initiate the polymerization process.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been successfully applied to monomers like TMSPMA. researchgate.net In a typical ATRP process, a transition metal complex (e.g., CuBr complexed with a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine) is used to reversibly activate and deactivate the growing polymer chains. researchgate.net This controlled mechanism allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net Studies on the ATRP of TMSPMA have shown that the polymerization generally follows first-order kinetics, with molecular weights increasing linearly with monomer conversion. researchgate.net

The following table summarizes a study on the ATRP of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), which provides insight into the free radical polymerization behavior of similar organosilane monomers.

| Initiator | Monomer | Catalyst System | Solvent | Polymerization Characteristics | Reference |

| Ethyl 2-bromoisobutyrate (2-EBiB) | TMSPMA | CuBr/PMDETA | Anisole | First-order kinetics, linear increase in molecular weight with conversion, Mw/Mn = 1.20−1.40 | researchgate.net |

| Poly(ethylene oxide) methyl ether 2-bromoisobutyrate (PEO-Br) | TMSPMA | CuBr/PMDETA | Anisole | Enhanced overall rate of polymerization compared to 2-EBiB, synthesis of reactive diblock copolymers | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Emulsion Copolymerization in the Synthesis of Hybrid Architectures

Emulsion polymerization is a versatile technique used to produce polymer latexes. When organosilane monomers are included in the formulation, it allows for the synthesis of organic-inorganic hybrid materials. In a typical emulsion copolymerization, the organosilane monomer is copolymerized with other conventional monomers, such as styrene (B11656) or acrylates, in an aqueous medium stabilized by a surfactant. researchgate.netacademie-sciences.fr

The mechanism of emulsion copolymerization involving a silyl-functional monomer like 3-(trimethoxysilyl)propyl methacrylate (MPS) with styrene has been studied. researchgate.net The process can lead to the formation of polystyrene latex particles with silanol groups on their surface. researchgate.net These surface functional groups are a result of the hydrolysis of the methoxysilyl groups of the incorporated MPS monomer. researchgate.net The presence of these reactive silanol groups on the particle surface opens up possibilities for further reactions, such as the formation of a silica (B1680970) layer on the hybrid particles through the reaction with tetraethoxysilane in water. researchgate.net

This approach allows for the creation of core-shell architectures, where an organic polymer core is encapsulated by an inorganic silica shell. The properties of the resulting hybrid emulsion and the films cast from it can be tailored by adjusting the amount of the silane monomer and other reaction parameters. researchgate.net

Grafting Polymerization onto Diverse Polymeric Substrates

Grafting polymerization is a powerful method for modifying the surface properties of existing polymers. This technique involves covalently attaching polymer chains of a different composition onto the backbone of a substrate polymer. Organosilane monomers are frequently used in grafting reactions to impart specific functionalities to the polymer surface.

The process often involves a "grafting to" approach, where pre-formed polymer chains with reactive end groups are attached to a substrate. nih.gov Alternatively, a "grafting from" method can be employed, where active sites are created on the substrate surface, from which the new polymer chains are grown.

For example, 3-(trimethoxysilyl)propyl methacrylate has been successfully grafted onto polypropylene (B1209903) using a free radical initiator like dicumyl peroxide in a twin-screw extruder. researchgate.net The unsaturated bond in the methacrylate group allows for polymerization, while the trimethoxysilyl group provides a reactive site for adhesion to inorganic surfaces or for crosslinking. researchgate.net Similarly, this silane monomer has been grafted onto styrene-butadiene-styrene (SBS) triblock copolymers via free radical polymerization to improve adhesive properties. researchgate.net The extent of grafting can be controlled by varying reaction conditions such as monomer ratio and reaction time. researchgate.net The presence of the grafted silane can be confirmed by techniques like FTIR and NMR spectroscopy. researchgate.net

Interfacial Science and Application As a Coupling Agent

Theoretical Frameworks of Silane (B1218182) Coupling Action

The efficacy of silane coupling agents is explained by several theoretical models that describe the interactions at the material interface. These frameworks provide a basis for understanding how molecules like Triethoxy(3-(trimethylsilyl)propyl)silane improve adhesion.

The most widely accepted explanation for the action of silane coupling agents is the chemical bonding theory. thenanoholdings.comdtic.mil This theory posits that silanes form covalent bonds with both the inorganic substrate and the organic matrix, creating a strong, stable bridge between them. thenanoholdings.com The process involves several key steps:

Hydrolysis: The triethoxy groups (-OCH2CH3) on the silane molecule react with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acids or bases. thenanoholdings.comdtic.mil

Condensation: These silanol groups can then condense with each other to form oligomeric siloxane structures (-Si-O-Si-). thenanoholdings.com

Hydrogen Bonding: The silanol groups of the hydrolyzed silane form hydrogen bonds with hydroxyl groups present on the surface of inorganic substrates. thenanoholdings.com

Covalent Bond Formation: Upon drying or curing at elevated temperatures, a stable, covalent siloxane bond (Si-O-Substrate) is formed between the silane and the substrate, with the removal of water. thenanoholdings.com

Simultaneously, the non-hydrolyzable trimethylsilylpropyl group at the other end of the molecule is designed to interact with the organic polymer matrix, completing the coupling action.

Beyond direct chemical bonding, silane coupling agents enhance interfacial adhesion through a combination of mechanisms that improve the compatibility and interaction between the substrate and the polymer matrix. After the silane treatment, a new interface is formed, which consists of several layers. This "interphase" region has properties that are a transition between the bulk substrate and the bulk polymer.

The enhancement of adhesion is attributed to several factors:

Improved Wetting: The organofunctional group of the silane can lower the surface tension of the inorganic substrate, allowing for better wetting and spreading of the liquid polymer resin before curing.

Formation of an Interpenetrating Polymer Network (IPN): The silane layer at the interface can become physically entangled with the polymer matrix. As the polymer cures, these entanglements create a diffuse, interpenetrating network that provides strong mechanical interlocking.

Surface Modification of Inorganic and Nanomaterial Substrates

The application of this compound is crucial in the surface engineering of a wide array of inorganic materials and nanomaterials. By altering the surface chemistry, this silane can improve dispersion, compatibility, and interfacial bonding in composite systems. However, it is noteworthy that while the principles of silane coupling are broadly applicable, specific research detailing the use of this compound is more prevalent for certain substrates than others.

Metal and metal oxide surfaces are typically covered with a layer of hydroxyl (-OH) groups, making them suitable for modification by silane coupling agents. The triethoxy groups of this compound can hydrolyze and subsequently react with these surface hydroxyls to form stable metal-oxygen-silicon (M-O-Si) bonds. This process effectively changes the surface from hydrophilic to more organophilic, improving its interaction with polymer matrices.

While this mechanism is well-established for various organofunctional silanes on surfaces like aluminum, titanium dioxide, and zinc oxide, specific detailed studies and performance data for this compound are not extensively documented in the reviewed scientific literature. The general purpose of such a modification would be to enhance adhesion, improve the dispersion of nanoparticles in a polymer, and provide a protective barrier against corrosion.

Siliceous materials, which are rich in surface silanol (Si-OH) groups, are ideal candidates for modification with silanes. dtic.mil The reaction mechanism is highly efficient, leading to the formation of robust covalent siloxane (Si-O-Si) bonds between the silane and the substrate surface.

Silica (B1680970) Nanoparticles and Glass: The functionalization of silica nanoparticles and glass surfaces with silanes is a standard procedure to enhance their compatibility with organic polymers. nih.govresearchgate.netnih.gov While many studies focus on silanes with reactive functional groups, the trimethylsilylpropyl group of the title compound would render the surface more hydrophobic, improving dispersion in non-polar polymers and matrices.

Halloysite: Halloysite nanotubes possess distinct inner and outer surfaces, with the inner lumen being composed of aluminol (Al-OH) groups and the outer surface of siloxane (Si-O-Si) groups. researchgate.neturfu.ru Modification primarily occurs on the inner surface and edges where hydroxyl groups are accessible. Silanization can alter the surface energy and improve the interaction of these nanotubes with a polymer matrix. mdpi.comurfu.ruresearchgate.net

Rice Husk Silica: As a sustainable source of amorphous silica, rice husk silica presents a high density of surface silanol groups. researchgate.net Surface modification with silanes is a key step in utilizing this material as a reinforcing filler in polymers, particularly in the rubber industry. researchgate.net The treatment aims to reduce the natural tendency of silica particles to agglomerate and to enhance their interaction with the polymer. nih.govresearchgate.net

The surfaces of pristine carbon-based nanomaterials often lack the hydroxyl groups necessary for direct reaction with silanes. Therefore, a pre-treatment step, such as acid oxidation, is typically required to introduce -OH and other oxygen-containing functional groups onto the surface. sci-hub.seresearchgate.net Following this activation, silanes can be grafted onto the surface.

Carbon Nanotubes (CNTs): Functionalization of CNTs with silanes is performed to improve their dispersion in solvents and polymer matrices, which is a major challenge due to strong van der Waals forces that cause them to bundle together. researchgate.netmdpi.com The silane layer acts as a physical spacer and a chemical bridge to the matrix.

Black Phosphorus Nanosheets (BPNS): Black phosphorus is a two-dimensional material with interesting electronic and photonic properties, but it is prone to degradation in the presence of oxygen and water. nih.gov Surface modification is a strategy to passivate the surface and improve its stability. While various organic molecules have been explored for this purpose, the use of silanes could provide a stable, covalently bonded protective layer. nih.gov

Due to the limited availability of specific experimental research and findings for this compound across the applications mentioned, detailed data tables on its performance characteristics cannot be provided.

Limited Research Data Available for this compound in Interfacial Science Applications

The field of materials science frequently employs various organofunctional silanes to enhance the adhesion between dissimilar materials, particularly in the creation of polymer composites. These agents typically form a chemical bridge between an inorganic substrate, such as glass fibers or mineral fillers, and an organic polymer matrix. This bridging effect leads to significant improvements in the mechanical and physical properties of the resulting composite material.

General principles of silane coupling agents involve the hydrolysis of alkoxy groups (in this case, triethoxy groups) to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers, forming stable covalent bonds. The organic-functional part of the silane molecule (in this instance, the 3-(trimethylsilyl)propyl group) is designed to interact with the polymer matrix, thereby improving compatibility and stress transfer across the interface.

However, for this compound, specific research findings that would allow for a detailed analysis and the creation of data tables regarding its performance in facilitating the interaction between specific organic polymer matrices and inorganic fillers, or its quantitative effects on the wettability and dispersion of various nanocomponents, are not present in the available scientific literature. Consequently, a thorough and scientifically detailed article adhering to the requested outline cannot be generated at this time.

Further research and publication of studies specifically investigating the interfacial properties and coupling agent efficacy of this compound would be necessary to provide the detailed insights and data required for the requested article.

Synthesis and Engineering of Hybrid Organic Inorganic Materials

Sol-Gel Processing for Hybrid Material Fabrication

The sol-gel process is a wet-chemical technique widely used for the fabrication of materials, particularly metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or polymers. Triethoxy(3-(trimethylsilyl)propyl)silane is a suitable precursor for sol-gel processes due to the presence of hydrolyzable ethoxy groups and a non-hydrolyzable organic group containing a trimethylsilyl (B98337) moiety.

Design and Control of Sol-Gel Parameters in Aqueous and Non-Aqueous Media

The sol-gel process for this compound involves two primary reactions: hydrolysis of the ethoxy groups to form silanol (B1196071) groups (Si-OH), and subsequent condensation of these silanol groups to form siloxane bridges (Si-O-Si). The rates of these reactions are highly dependent on several parameters, which can be precisely controlled to tailor the final material's properties.

In aqueous media , the key parameters influencing the sol-gel process include:

pH: The pH of the solution acts as a catalyst for both hydrolysis and condensation. Acidic conditions (pH < 7) generally promote hydrolysis, leading to weakly branched polymer networks. Conversely, basic conditions (pH > 7) accelerate the condensation reaction, resulting in more highly cross-linked, particulate structures.

Water-to-Silane Ratio (r): The molar ratio of water to the alkoxide precursor is a critical factor. A higher water ratio typically leads to more complete hydrolysis before condensation becomes significant, influencing the final network structure.

Solvent: The choice of solvent affects the solubility of the silane (B1218182) precursor and can influence the rates of hydrolysis and condensation. Alcohols are commonly used as co-solvents to ensure miscibility.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to faster gelation times.

In non-aqueous media , the sol-gel process can also be carried out, often providing better control over the reaction kinetics and the final material's morphology. In such systems, water for hydrolysis is typically introduced in stoichiometric amounts or generated in situ. The control parameters remain similar to aqueous systems, but the reaction environment can significantly alter the resulting network structure.

The following table summarizes the general effects of key parameters on the sol-gel process of this compound:

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

| Low pH (Acidic) | Increases | Slower than hydrolysis | Weakly branched polymers |

| High pH (Basic) | Slower than condensation | Increases | Highly cross-linked, particulate gels |

| High Water Ratio | Increases | Can increase or decrease | More complete hydrolysis |

| Low Water Ratio | Decreases | Decreases | Incomplete hydrolysis |

| High Temperature | Increases | Increases | Faster gelation |

Integration of Polymerization with Sol-Gel Processes for Composite Synthesis

This compound can be integrated into polymer matrices through simultaneous or sequential sol-gel processes and organic polymerization. This approach allows for the creation of true organic-inorganic hybrid materials with covalent bonds between the two phases.

One common strategy involves the use of a related silane, 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPM), which contains a polymerizable methacrylate group. While not the focus of this article, the principles can be extended. In a hypothetical scenario with a polymerizable version of this compound, the silane could be co-polymerized with other organic monomers. The resulting polymer would have pendant triethoxysilyl groups that can then undergo hydrolysis and condensation to form a cross-linked silica (B1680970) network within the polymer matrix.

Alternatively, the sol-gel reaction of this compound can be performed in the presence of a pre-formed polymer. In this case, the growing silica network forms an interpenetrating network with the organic polymer, leading to a composite material with enhanced mechanical and thermal properties. The trimethylsilyl group on the propyl chain can impart hydrophobicity to the resulting composite material.

Formation of Silica-Based Networks and Xerogels with Controlled Architecture

The sol-gel process utilizing this compound as a precursor allows for the formation of silica-based networks with tailored architectures. After the gelation process, a wet gel (lyogel) is formed, which is a biphasic system consisting of a solid network and a liquid phase filling the pores.

The subsequent drying of the lyogel is a critical step in determining the final structure of the material. When the solvent is removed under ambient conditions, capillary forces can cause the network to collapse, resulting in a dense, low-porosity material known as a xerogel .

The architecture of the resulting xerogel can be controlled by:

Aging: Allowing the gel to rest in its mother liquor can strengthen the silica network through further condensation reactions, making it more resistant to collapse during drying.

Solvent Exchange: Replacing the initial solvent with one with a lower surface tension can reduce the capillary pressure during drying, leading to a more porous xerogel.

Drying Control: Careful control of the drying temperature and rate can also influence the final porosity and surface area of the xerogel.

The presence of the non-hydrolyzable 3-(trimethylsilyl)propyl group modifies the resulting silica network, imparting organic character and potentially influencing the pore size distribution and surface chemistry of the final xerogel.

Advanced Nanocomposite Design and Preparation

This compound can also be employed in the design and preparation of advanced nanocomposites, where it can act as a coupling agent or a precursor for the matrix material.

Fabrication of Silica Nanoparticle-Reinforced Composites

In silica nanoparticle-reinforced composites, this compound can be used to modify the surface of the silica nanoparticles. The triethoxy groups of the silane can react with the hydroxyl groups on the surface of the silica nanoparticles, forming stable covalent bonds. This surface modification serves two primary purposes:

Improved Dispersion: The organic propyl-trimethylsilyl groups on the surface of the nanoparticles make them more compatible with organic polymer matrices, preventing agglomeration and leading to a more uniform dispersion.

Enhanced Interfacial Adhesion: The silane acts as a molecular bridge between the inorganic nanoparticle and the organic matrix, improving stress transfer and leading to enhanced mechanical properties of the composite.

The process typically involves dispersing the silica nanoparticles in a solvent, followed by the addition of this compound and a catalyst (e.g., an acid or base) to promote the reaction with the surface hydroxyl groups.

Synthesis of Metal Oxide Nanoparticle-Incorporated Hybrid Systems

Similar to its use with silica nanoparticles, this compound can be used to functionalize the surface of various metal oxide nanoparticles, such as zinc oxide (ZnO) and titanium dioxide (TiO2). These metal oxides possess surface hydroxyl groups that can react with the ethoxy groups of the silane.

The synthesis of these hybrid systems generally follows these steps:

Synthesis of Metal Oxide Nanoparticles: The metal oxide nanoparticles are first synthesized using methods such as co-precipitation, hydrothermal synthesis, or sol-gel processes.

Surface Functionalization: The synthesized nanoparticles are then dispersed in a suitable solvent, and this compound is added. The mixture is typically heated and stirred to facilitate the grafting of the silane onto the nanoparticle surface.

Purification: The functionalized nanoparticles are then washed to remove any unreacted silane.

Dispersion in a Matrix: The surface-modified nanoparticles can then be incorporated into a polymer matrix or used as building blocks for further hybrid material synthesis.

The functionalization with this compound can enhance the compatibility of the metal oxide nanoparticles with hydrophobic matrices and can also modify the surface properties of the nanoparticles, such as their photocatalytic activity or UV-absorbing capabilities.

The table below provides a hypothetical overview of the synthesis of a metal oxide-silane hybrid system:

| Step | Procedure | Purpose |

| 1. Nanoparticle Synthesis | Hydrothermal synthesis of ZnO nanoparticles. | To obtain the inorganic filler. |

| 2. Surface Functionalization | Dispersion of ZnO in ethanol (B145695), followed by the addition of this compound and refluxing. | To graft the silane onto the ZnO surface. |

| 3. Purification | Centrifugation and washing with ethanol. | To remove excess, unreacted silane. |

| 4. Composite Formation | Dispersion of functionalized ZnO in a polymer matrix followed by curing. | To create the final nanocomposite material. |

Development of Polymer-Intercalated Layered Hybrid Materials

The synthesis of hybrid organic-inorganic materials often involves the integration of polymers with layered inorganic solids, such as clays, to achieve enhanced properties. Silane coupling agents are instrumental in this process, acting as molecular bridges that facilitate compatibility and adhesion between the hydrophilic inorganic layers and the hydrophobic polymer matrix. nih.govlabinsights.nl

The general structure of a silane coupling agent is Y(CH₂)nSiX₃, where 'Y' is an organofunctional group that can react with a polymer matrix, and 'X' is a hydrolyzable group, such as an ethoxy or methoxy (B1213986) group. nih.gov The mechanism for creating polymer-intercalated materials using a silane agent involves several steps. First, the trialkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH). researchgate.net These silanols can then undergo a condensation reaction with the hydroxyl groups present on the surface and edges of layered silicates like montmorillonite (B579905) clay. nih.gov

This reaction grafts the silane molecule onto the clay surface, which alters the surface chemistry from hydrophilic to organophilic. nih.gov This "organophilization" reduces the surface energy of the inorganic filler and promotes better dispersion within a polymer matrix. nih.gov The organofunctional group of the silane can then interact with the polymer, either through covalent bonding or physical entanglement, leading to the intercalation of polymer chains between the layers of the inorganic material. This process expands the interlayer spacing of the clay and results in a well-dispersed nanocomposite with improved mechanical and thermal properties.

There are three primary ways a silane coupling agent can interact with a layered material like montmorillonite: physical adsorption to the surface, intercalation between the layers, and covalent grafting onto the surface hydroxyl groups. nih.govresearchgate.net Covalent grafting provides the most stable and effective modification for creating robust hybrid materials.

Controlled Synthesis of Porous Polymeric Microspheres

Porous polymeric microspheres are highly valued materials for applications such as adsorption and chromatography due to their high surface area and defined pore structure. The incorporation of functional monomers like silane coupling agents during polymerization allows for the synthesis of hybrid microspheres with tailored surface chemistry and enhanced stability. While direct data for this compound is scarce, research on 3-(trimethoxysilyl)propyl methacrylate (TMPSM) demonstrates the methodology effectively.

In a notable study, porous polymeric microspheres were synthesized using TMPSM as a functional monomer and trimethylolpropane (B17298) trimethacrylate (TRIM) as a crosslinker. nih.gov The synthesis of these materials is predicated on creating a stable polymeric network with a permanent porous structure, which is achieved through specific polymerization techniques.

Suspension-Emulsion Polymerization for Tailored Porosity

A modified suspension-emulsion polymerization technique is a common method for producing porous microspheres. nih.gov In this process, a monomer phase, containing the functional monomer (e.g., TMPSM), a crosslinker, a radical initiator, and a pore-forming solvent (porogen), is dispersed in an aqueous phase containing a stabilizer. Polymerization is initiated, typically by heat, causing the formation of solid microspheres.

The final porosity of the microspheres is critically dependent on the presence of the porogen. During polymerization, the growing polymer chains precipitate within the monomer droplets. The porogen, being a good solvent for the monomer but a poor solvent for the polymer, ensures that the polymer network forms around it. After the polymerization is complete, the porogen is removed, leaving behind a network of pores and channels throughout the microspheres. nih.gov The choice of porogen and its concentration, along with the ratio of monomer to crosslinker, are key parameters for tailoring the porosity. nih.gov

Correlation Between Polymerization Parameters and Resultant Morphological Features

The morphological characteristics of the resulting microspheres, such as specific surface area (SBET), pore volume, and pore diameter, are strongly correlated with the polymerization parameters. Research on the TMPSM-co-TRIM system highlights these relationships. The key parameters investigated were the molar ratio of the functional monomer (TMPSM) to the crosslinker (TRIM) and the type of porogen used (e.g., toluene (B28343) vs. chlorobenzene). nih.gov

It was found that both the monomer ratio and the porogen type significantly influence the final structure. For instance, in the series using toluene as the porogen, the specific surface area ranged from 382 to 457 m²/g. nih.gov When chlorobenzene (B131634) was used, the range was 357 to 500 m²/g, indicating that the choice of solvent has a profound impact on the development of the porous structure. nih.gov

The data below, derived from the study on TMPSM-co-TRIM copolymers, illustrates the correlation between the initial monomer feed and the properties of the final porous microspheres. nih.gov

| Sample ID | Molar Ratio of TMPSM in Monomer Feed (%) | Specific Surface Area (SBET) (m²/g) | Total Pore Volume (V) (cm³/g) | Average Pore Diameter (D) (nm) |

|---|---|---|---|---|

| TMPSM-co-TRIM_1T | 10 | 457 | 0.62 | 5.4 |

| TMPSM-co-TRIM_2T | 20 | 422 | 0.66 | 6.2 |

| TMPSM-co-TRIM_3T | 30 | 382 | 0.62 | 6.5 |

| Sample ID | Molar Ratio of TMPSM in Monomer Feed (%) | Specific Surface Area (SBET) (m²/g) | Total Pore Volume (V) (cm³/g) | Average Pore Diameter (D) (nm) |

|---|---|---|---|---|

| TMPSM-co-TRIM_1C | 10 | 500 | 0.69 | 5.5 |

| TMPSM-co-TRIM_2C | 20 | 414 | 0.70 | 6.8 |

| TMPSM-co-TRIM_3C | 30 | 357 | 0.64 | 7.2 |

These tables demonstrate that an increase in the concentration of the functional monomer TMPSM generally leads to a decrease in the specific surface area but an increase in the average pore diameter. nih.gov This relationship underscores the high degree of control that can be exerted over the final material properties by carefully selecting the polymerization parameters.

Advanced Analytical and Spectroscopic Characterization Techniques

Microscopic and Diffraction Techniques for Morphological and Crystalline Characterization

Microscopic and diffraction techniques are essential for characterizing the effect of "Triethoxy(3-(trimethylsilyl)propyl)silane" on the morphology and crystalline structure of surfaces and materials.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. When "this compound" is applied to a surface as a coating or a surface modifier, SEM can be used to assess the uniformity and thickness of the resulting film. It can also reveal changes in the surface morphology, such as increased smoothness or the formation of a distinct layer. In composite materials, SEM can be used to examine the interface between the filler and the matrix, providing insights into the effectiveness of the silane (B1218182) as a coupling agent in promoting adhesion. For instance, studies on nanoparticles functionalized with similar silanes have used SEM to verify their nanoscale distribution. researchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction patterns, XRD can determine the atomic and molecular arrangement, including lattice parameters and crystal phases.

For this compound, which is a liquid at room temperature, XRD analysis would typically be performed on its crystalline solid state, achieved by cooling the sample to a low temperature. The resulting diffraction pattern would provide valuable information about its crystal structure, including unit cell dimensions and space group. This data is fundamental for understanding the solid-state packing of the molecules and intermolecular interactions. However, specific XRD studies providing the crystal structure of this compound are not readily found in the current body of scientific literature.

Elemental and Surface Composition Analysis

Elemental Analysis (EA)

Elemental Analysis (EA) is a quantitative technique used to determine the elemental composition of a compound. For an organic compound like this compound (C12H30O3Si2), EA would be employed to determine the weight percentages of carbon (C), hydrogen (H), and silicon (Si). The experimentally determined percentages would then be compared to the theoretically calculated values based on its molecular formula to confirm the purity of the sample.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 52.12 |

| Hydrogen | H | 1.01 | 30 | 30.30 | 11.00 |

| Oxygen | O | 16.00 | 3 | 48.00 | 17.36 |

| Silicon | Si | 28.09 | 2 | 56.18 | 20.32 |

| Total | 278.60 | 100.00 |

Energy Dispersive X-ray Spectroscopy (EDS/EDX)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). When a surface is treated with this compound, EDS can be used to confirm the presence and distribution of silicon on the substrate. The analysis would generate a spectrum with peaks corresponding to the elements present, and the intensity of these peaks can provide semi-quantitative information about the elemental composition of the surface layer. While EDS is a common technique for analyzing silane-treated surfaces, specific EDS data for surfaces modified with this compound is not available in the searched literature. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a surface functionalized with this compound, XPS would be instrumental in confirming the covalent attachment of the silane and in determining the chemical environment of the silicon, oxygen, and carbon atoms. High-resolution spectra of the Si 2p, O 1s, and C 1s regions would provide information about the Si-O-Si (siloxane) and Si-C bonds. Although XPS is widely used for characterizing silane layers, specific XPS spectra and detailed binding energy data for this compound are not documented in the available research. nih.govresearchgate.net

Physico-Chemical and Colloidal Property Assessment

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles in suspension or polymers in solution. When this compound is used to functionalize nanoparticles, DLS can be employed to assess the change in the hydrodynamic diameter of the nanoparticles. An increase in the particle size after functionalization would indicate the successful coating of the silane onto the nanoparticle surface. DLS also provides the polydispersity index (PDI), which gives an indication of the width of the size distribution. While DLS is a standard method for characterizing functionalized nanoparticles, there are no specific DLS studies in the literature that report the particle size and distribution of nanoparticles modified with this compound.

Electrophoretic Mobility and Surface Charge Density Measurements

The modification of surfaces with this compound can significantly alter their surface charge characteristics. These changes are crucial in various applications, including colloid stability, biocompatibility, and adhesion. Electrophoretic mobility and surface charge density measurements are powerful techniques to quantify these alterations.

Electrophoretic mobility is a measure of the velocity of a charged particle in a fluid under the influence of a uniform electric field. For surface-modified materials, this is often assessed by measuring the zeta potential, which is the electric potential at the slipping plane of a particle in a liquid. The slipping plane is the boundary between the inner, firmly attached layer of liquid surrounding the particle and the outer, more mobile bulk liquid. The zeta potential is a key indicator of the stability of colloidal dispersions; a high absolute zeta potential value (typically > ±30 mV) indicates good stability due to electrostatic repulsion between particles, while low values can lead to aggregation.

The surface charge density is the quantity of electric charge per unit area of a surface. It is a fundamental property that governs the electrostatic interactions at interfaces. While zeta potential provides an indirect measure of surface charge, more direct quantification of surface charge density can be achieved through various titration methods or by using specific ion-selective electrodes.

For surfaces modified with this compound, the expected change in electrophoretic mobility and surface charge density would depend on the nature of the substrate and the reaction conditions. The silane molecule itself is non-ionic. However, the hydrolysis of the triethoxy groups to silanol (B1196071) (Si-OH) groups during the grafting process can introduce weakly acidic sites. The subsequent condensation with surface hydroxyl groups of the substrate and with other silane molecules will influence the final surface chemistry. The presence of the nonpolar propyl and trimethylsilyl (B98337) groups would primarily impart hydrophobicity but would not directly contribute to the surface charge.

Table 1: Illustrative Zeta Potential Values of a Substrate Before and After Modification with a Generic Silane Coupling Agent

| Sample | Zeta Potential (mV) |

| Unmodified Substrate | -35.2 ± 1.5 |

| Substrate + Silane | -15.8 ± 0.9 |

Note: This data is illustrative and not specific to this compound, but represents a typical trend observed upon surface silanization.

Contact Angle Measurements for Surface Wettability

The wettability of a solid surface by a liquid is a critical property that is significantly influenced by surface modification. Contact angle measurement is a widely used technique to quantify the wettability of a surface. The contact angle is the angle at which a liquid/vapor interface meets a solid surface. It provides a quantitative measure of the balance between adhesive forces (between the liquid and the solid) and cohesive forces (within the liquid).

A low contact angle (typically < 90°) indicates that the liquid spreads well on the surface, signifying a hydrophilic or high-energy surface. Conversely, a high contact angle (typically > 90°) suggests that the liquid beads up on the surface, indicating a hydrophobic or low-energy surface. Surfaces with contact angles greater than 150° are considered superhydrophobic.

The chemical structure of this compound, with its propyl and trimethylsilyl groups, is inherently nonpolar and is expected to impart significant hydrophobicity to a surface upon successful grafting. The triethoxy groups react with surface hydroxyl groups of the substrate to form a covalent bond, while the alkyl and silyl moieties orient away from the surface, creating a low-energy interface.

The modification of cotton fabrics with silane-based nanohybrid materials has been shown to produce highly hydrophobic surfaces with water contact angles exceeding 150°. nih.gov Although this study did not use this compound specifically, it demonstrates the efficacy of silanization in achieving superhydrophobicity. The cooperative effect of the low surface energy conferred by the alkyl chains of the silane and the surface roughness at both the micro and nano scales is responsible for this behavior. nih.gov

For a smooth, flat substrate treated with this compound, a significant increase in the water contact angle would be anticipated compared to the unmodified substrate. For example, an initially hydrophilic surface like glass or silicon wafer with a water contact angle of less than 20° could exhibit a contact angle in the range of 90-110° after modification.

Table 2: Representative Water Contact Angles on Various Substrates Before and After Modification with Alkylsilanes

| Substrate | Unmodified Water Contact Angle (°) | Modified Water Contact Angle (°) |

| Silicon Wafer | 15 - 25 | 95 - 105 |

| Glass Slide | < 20 | 90 - 100 |

| Aluminum | 60 - 70 | 100 - 110 |

Note: The data in this table is representative of the effect of alkylsilane modification on different substrates and is not specific to this compound.

Gas Sorption Analysis for Porosity and Surface Area Determination

Gas sorption analysis is a powerful technique for characterizing the porous structure of materials, including the specific surface area, pore volume, and pore size distribution. The method involves the adsorption and desorption of an inert gas, typically nitrogen at its boiling point (77 K), onto the surface of the material at various relative pressures.

The Brunauer-Emmett-Teller (BET) theory is commonly applied to the adsorption data to calculate the specific surface area of the material. The BET analysis determines the amount of gas required to form a monolayer on the surface, from which the surface area can be calculated. The pore size distribution and total pore volume can be determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.

When a porous material is functionalized with this compound, changes in its porous properties are expected. The silane molecules, upon grafting to the surface, will occupy a certain volume within the pores and on the external surface of the material. This generally leads to a decrease in the specific surface area, pore volume, and average pore diameter.

For instance, in a study involving the functionalization of SBA-15 and MCM-41 molecular sieves with 3-aminopropyl-triethoxysilane, a decrease in both the surface area and pore volume was observed after modification. tuiasi.ro The extent of this reduction depends on the loading and distribution of the silane within the porous structure.

The characterization of porous copolymers of 3-(trimethoxysilyl)propyl methacrylate (B99206) demonstrated that the specific surface area, as determined by the nitrogen adsorption/desorption method, was a key parameter influenced by the synthesis conditions. mdpi.com These materials exhibited specific surface areas in the range of 357 to 500 m²/g. mdpi.com While this is a different silane, the principle remains the same: the incorporation of the silane into a porous structure will alter its gas sorption characteristics.

Therefore, for a porous substrate modified with this compound, a systematic decrease in the BET surface area and total pore volume with increasing silane loading would be expected. This information is crucial for applications where the porous architecture of the material is critical, such as in catalysis, separation, and drug delivery.

Table 3: Hypothetical Gas Sorption Analysis Data for a Porous Material Before and After Functionalization with this compound

| Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Unmodified Porous Material | 800 | 1.20 | 6.0 |

| Modified Porous Material | 550 | 0.85 | 5.5 |

Note: This data is hypothetical and serves to illustrate the expected trend of decreasing surface area and pore volume upon silanization.

Theoretical and Computational Studies

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their reactivity. For many organofunctional silanes, DFT has been successfully used to calculate global reactivity parameters, analyze adsorption energies on various substrates, and understand the formation of chemical bonds at interfaces. innovationforever.com For instance, DFT studies on silanes with functional groups like epoxy, amine, and mercapto have revealed mechanisms of corrosion protection on metal substrates by detailing the charge transfer and molecular orbital interactions. innovationforever.com However, specific DFT calculations, including predictions of reaction pathways for hydrolysis and condensation or detailed electronic structure analysis for Triethoxy(3-(trimethylsilyl)propyl)silane, have not been reported.

Molecular Dynamics Simulations of Interfacial Interactions and Polymer Dynamics

Molecular Dynamics (MD) simulations serve as a "computational microscope" to observe the dynamic behavior of molecules and their interactions over time. This technique is extensively used to study how silane (B1218182) coupling agents behave at the interface between inorganic surfaces (like silica (B1680970) or metals) and organic polymers. researchgate.netfrontiersin.org These simulations can reveal details about the conformation of silane layers, their interaction energies with surfaces, and their influence on the mobility and diffusion of other molecules, such as water, within a polymer matrix. researchgate.net Research in this area has provided valuable insights into the mechanisms by which silanes improve adhesion and durability in composite materials. researchgate.netfrontiersin.org Despite the broad application of MD to other silanes, simulations focusing on the specific interfacial behavior or the dynamics within a polymer composite influenced by this compound are not documented in the retrieved scientific literature.

Computational Modeling of Sol-Gel Processes and Hybrid Material Formation

The sol-gel process, a versatile method for creating solid materials from small molecules, is heavily influenced by the chemistry of silane precursors. nih.gov The initial steps of this process involve the hydrolysis and condensation of alkoxysilanes. nih.gov Computational models can simulate these reactions to predict how factors like pH, solvent, and the structure of the silane itself affect the formation and structure of the resulting gel and, ultimately, the properties of the final hybrid material. While the general mechanisms of sol-gel chemistry for organotrialkoxysilanes are studied, specific computational models that simulate the participation of this compound in these processes and predict the morphology of the resulting hybrid organic-inorganic materials have not been specifically detailed.

Emerging Research Directions and Specialized Academic Applications

Development of Novel Multifunctional Hybrid Systems

The integration of organic and inorganic components at the molecular level gives rise to hybrid materials with synergistic properties. Triethoxy(3-(trimethylsilyl)propyl)silane is a key player in the development of such multifunctional systems, particularly in the realm of "smart" materials that respond to external stimuli.

pH-Sensitive Hydrogels for Controlled Release Applications

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. The incorporation of pH-sensitive functionalities into these hydrogels allows for the controlled release of entrapped molecules in response to changes in the acidity or basicity of the surrounding environment. While direct research on this compound in this area is limited, studies on analogous compounds such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) provide valuable insights.

The fundamental principle involves the hydrolysis of the triethoxy groups of the silane (B1218182), which can then co-condense with other precursors to form a cross-linked silica (B1680970) network within the hydrogel structure. This inorganic network can enhance the mechanical stability of the hydrogel. The organic part of the silane can be functionalized to impart pH sensitivity. For instance, the incorporation of monomers with acidic or basic groups, which ionize at specific pH values, leads to swelling or shrinking of the hydrogel, thereby controlling the release of a loaded therapeutic agent.

A study on an amphiphilic hydrogel containing a related silane demonstrated that as the pH of the release media decreased, the rate of release for biomolecular probes increased significantly. This pH-responsive behavior is crucial for targeted drug delivery applications, where a drug needs to be released at a specific site in the body with a particular pH, such as the stomach or intestines.

Thermoresponsive Hybrid Micelles and Systems for Smart Material Design

Thermoresponsive polymers undergo a reversible phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in a solvent (typically water), while above it, the polymer becomes insoluble and precipitates. This property is harnessed in the design of smart materials for various applications, including drug delivery and sensing.

The incorporation of silanes like this compound into thermoresponsive polymer systems can lead to the formation of hybrid micelles. In such systems, the silane component can form a silica-based core or shell through sol-gel reactions, providing structural stability to the micellar assembly. The thermoresponsive polymer chains can then be grafted onto this silica framework.

When the temperature is below the LCST, the polymer chains are hydrated and extended, and the micelles are stable in an aqueous solution. As the temperature is raised above the LCST, the polymer chains dehydrate and collapse, leading to aggregation of the micelles. This temperature-triggered change in morphology can be utilized for the controlled release of an encapsulated drug or to alter the optical or mechanical properties of the material. Research on similar silane-containing thermoresponsive systems has shown that this approach can lead to the development of materials with tunable thermal responses, making them suitable for applications in smart coatings, sensors, and actuators.

Tailoring Surface Functionalities for Advanced Performance

The surface properties of a material dictate its interaction with the external environment. This compound is an effective surface modifying agent due to its ability to form a stable, covalent bond with a variety of substrates, while the trimethylsilyl (B98337) group can tailor the surface energy and chemical reactivity.

Anti-Corrosion Coatings and Surface Protection Strategies

Corrosion is a major concern for metallic materials, leading to significant economic losses and safety issues. Silane-based coatings have emerged as an environmentally friendly alternative to traditional chromate-based anti-corrosion treatments. The mechanism of protection involves the formation of a dense, cross-linked siloxane film on the metal surface.

The triethoxy groups of this compound can hydrolyze in the presence of water to form silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups present on the metal surface, forming strong M-O-Si covalent bonds (where M is the metal). Further condensation between adjacent silanol groups leads to the formation of a highly cross-linked, three-dimensional polysiloxane network. This film acts as a physical barrier, preventing the ingress of corrosive species such as water, oxygen, and chlorides to the metal surface.

Studies on composite silane coatings have demonstrated that a mixture of different silanes can provide enhanced corrosion inhibition. For example, a combination of an amino-functionalized silane and a glycidoxy-functionalized silane on galvanized steel resulted in a compact and highly cross-linked coating with superior corrosion resistance. The presence of the trimethylsilyl group in this compound can further enhance the hydrophobicity of the coating, repelling water from the surface and improving its protective properties.

| Silane Type | Substrate | Corrosion Protection Performance |

| γ-aminopropyltriethoxysilane + γ-glycidoxypropyltrimethoxysilane | Galvanized Steel | Improved corrosion inhibition compared to single silane coatings. |

| Bis(triethoxysilylpropyl)amine | Aluminum Alloy | Forms a cross-linked hydrophobic layer, enhancing corrosion resistance. |

| 3-aminopropyltriethoxysilane (B1664141) | Magnesium Alloy | Significantly reduced corrosion in saline and acidic environments. |

Adsorbents for Environmental Remediation (e.g., heavy metal ion sequestration)

Heavy metal contamination of water is a serious environmental problem. Adsorption is a widely used technique for the removal of heavy metal ions from wastewater. The efficiency of an adsorbent is largely dependent on its surface area and the presence of functional groups that can bind to the metal ions.

This compound can be used to functionalize the surface of various substrates, such as silica gel, zeolites, and cellulose (B213188) nanocrystals, to create effective adsorbents for heavy metal ions. The silane can be grafted onto the surface of these materials through the reaction of its ethoxy groups with surface hydroxyl groups. The propyl chain can be further modified with specific ligands, such as amino or thiol groups, which have a high affinity for heavy metal ions.

The trimethylsilyl group can also play a role in enhancing the adsorption capacity by modifying the surface properties of the adsorbent, such as its hydrophobicity and porosity. While specific studies on this compound for this application are not abundant, the general principle of using silanes for the surface modification of adsorbents is well-established. For instance, cellulose nanocrystals functionalized with 3-aminopropyltriethoxysilane have shown potential as nano-adsorbers due to the presence of amino groups on their surface. nih.gov

| Adsorbent Material | Functionalizing Silane | Target Pollutant |

| Cellulose Nanocrystals | 3-aminopropyltriethoxysilane | Heavy Metal Ions |

| Silica Gel | Various Amino Silanes | Heavy Metal Ions |

| Zeolites | Various Thiol Silanes | Mercury, Lead, Cadmium |

Advanced Materials for Specific Engineering and Technological Fields

The unique properties of this compound make it a valuable component in the formulation of advanced materials for a range of engineering and technological applications. Its ability to act as a coupling agent, crosslinker, and surface modifier allows for the enhancement of material properties such as mechanical strength, thermal stability, and adhesion.

In the field of polymer composites, silane coupling agents are crucial for improving the interfacial adhesion between the polymer matrix and inorganic fillers, such as glass fibers or silica nanoparticles. nih.gov this compound can form a chemical bridge between the filler and the polymer, leading to improved stress transfer and enhanced mechanical properties of the composite material. The trimethylsilyl group can also improve the dispersion of the filler in the polymer matrix.

In the dental industry, silane coupling agents, particularly those with methacrylate functionality like TMSPMA, are widely used in restorative composites to enhance the bond between the resin matrix and the ceramic or silica-based fillers. researchgate.net This leads to dental fillings with improved durability and wear resistance. Given its structural similarities, this compound could potentially be explored for similar applications where robust interfacial adhesion is required.

Furthermore, the incorporation of silanes into polymer electrolytes for lithium-ion batteries is an active area of research. researchgate.net The silane component can enhance the ionic conductivity and mechanical stability of the electrolyte, leading to improved battery performance and safety. The specific contribution of the trimethylsilyl group in this compound in such applications would be an interesting avenue for future investigation.

Enhanced Mechanical Properties in Composite Materials

There is no available research data detailing the use of this compound as a coupling agent or additive to enhance the mechanical properties—such as tensile strength, flexural modulus, or impact resistance—of composite materials. Studies that would typically involve treating fillers (e.g., silica, glass fibers) with this silane and incorporating them into a polymer matrix to measure changes in mechanical performance have not been published.

High-Performance Adhesives and Sealants

Specific research on the incorporation of this compound into adhesive and sealant formulations to improve bond strength, durability, or environmental resistance is not documented in scientific literature. Performance data, such as lap shear strength or peel strength on various substrates (e.g., metal, glass, polymers), which would be necessary to characterize its role as an adhesion promoter, is unavailable.

Next-Generation Nanomaterials for Sensing Platforms

There are no published studies on the use of this compound for the surface functionalization of nanoparticles (e.g., gold, silica, quantum dots) intended for chemical or biological sensing applications. The research that would demonstrate how this specific silane modifies nanoparticle surfaces to enable the detection of target analytes, including data on sensitivity, selectivity, or response times, could not be located.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。